molecular formula C24H24FN5O5S B2608393 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate CAS No. 1351619-88-9

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate

Cat. No.: B2608393
CAS No.: 1351619-88-9
M. Wt: 513.54
InChI Key: XJFIUCXCDRGJRH-UHFFFAOYSA-N
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Description

The compound 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate features a benzimidazole core linked via a methyl-piperidine bridge to an acetamide group, which is further substituted with a 6-fluorobenzo[d]thiazole moiety. The oxalate counterion likely enhances its solubility and bioavailability compared to the free base form.

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5OS.C2H2O4/c23-16-5-6-18-20(11-16)30-22(25-18)26-21(29)13-27-9-7-15(8-10-27)12-28-14-24-17-3-1-2-4-19(17)28;3-1(4)2(5)6/h1-6,11,14-15H,7-10,12-13H2,(H,25,26,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFIUCXCDRGJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=NC5=C(S4)C=C(C=C5)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate is a synthetic derivative that combines structural motifs from benzimidazole and benzothiazole, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into three main components:

  • Benzimidazole moiety : Known for its role in various pharmacological activities.
  • Piperidine ring : Often associated with neuroactive properties.
  • Benzothiazole component : Exhibits anticancer and antimicrobial activities.

1. Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazoleA4312.0Induction of apoptosis
PMX610A5491.5Inhibition of cell migration
Compound B7H12991.8IL-6 and TNF-α suppression

These findings suggest that modifications to the benzothiazole core can enhance anticancer activity, making it a viable scaffold for drug development.

2. GABA-A Receptor Modulation

The benzimidazole structure is recognized for its ability to modulate GABA-A receptors. Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs), enhancing GABAergic transmission.

Case Study:
A related study on benzimidazole derivatives demonstrated that specific substitutions could increase metabolic stability while maintaining receptor affinity. For example, the introduction of fluorine atoms significantly improved the binding affinity to the α1/γ2 interface of the GABA-A receptor, suggesting a similar potential for our compound .

3. Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Studies on related benzimidazole derivatives have shown inhibition of IL-1β release in LPS-stimulated macrophages, indicating that our compound may also possess anti-inflammatory properties through modulation of cytokine release.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with GABA-A receptors leading to enhanced inhibitory neurotransmission.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of pro-apoptotic pathways.
  • Cytokine Inhibition : Reduction in inflammatory markers such as IL-6 and TNF-α.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole/Thiadiazole Derivatives

Compounds from (e.g., 9b , 9c ) share structural similarities with the target molecule, particularly in their acetamide-thiazole linkages. Key differences lie in the substituents on the thiazole ring:

  • 9b (4-fluorophenyl-thiazole) and the target compound (6-fluorobenzo[d]thiazole) both incorporate fluorine, which may enhance binding affinity through electronegative interactions or improved metabolic stability .
  • 9c (4-bromophenyl-thiazole) shows reduced activity compared to 9b , suggesting halogen size and polarity influence receptor interactions .

Heterocyclic Core Variations

  • Imidazothiadiazole Derivatives () : Patent compounds with imidazo[2,1-b][1,3,4]thiadiazole cores differ in heterocyclic architecture but retain piperidine-piperazine motifs. These structural differences may alter target selectivity compared to the target’s benzothiazole-acetamide system .

Fluorination and Pharmacokinetic Implications

  • Compound 38 (): Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate shares a fluorinated benzyl group, which may improve blood-brain barrier penetration compared to the target’s 6-fluorobenzo[d]thiazole .
  • Biopharmacule Catalog Compounds () : Trifluoromethylpyridinyl substituents in analogs like 2-(4-(1H-tetrazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide suggest that electron-withdrawing groups (e.g., CF₃, F) optimize solubility and logP profiles .

Pharmacological Target Specificity

  • Dual H1/H4 Receptor Ligands () : Piperidine-benzimidazole derivatives like 37 and 38 demonstrate dual histamine receptor activity. The target compound’s 6-fluorobenzo[d]thiazole group may shift selectivity toward other targets (e.g., kinase inhibitors or antimicrobial agents) due to its distinct heterocyclic system .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Notable Properties Reference
Target Compound Benzoimidazole-Piperidine 6-Fluorobenzo[d]thiazole Oxalate salt (enhanced solubility) -
9b () Triazole-Thiazole 4-Fluorophenyl Improved binding vs. non-fluorinated analogs
9c () Triazole-Thiazole 4-Bromophenyl Lower activity than 9b
Patent Compound () Imidazothiadiazole Piperazine-Piperidine Potential kinase inhibition
Compound 38 () Benzoimidazole-Piperidine 4-Fluorobenzyl Dual H1/H4 receptor ligand
Biopharmacule-6 () Tetrazole-Piperidine 4-Trifluoromethylpyridinyl High lipophilicity (logP ~3.5)

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